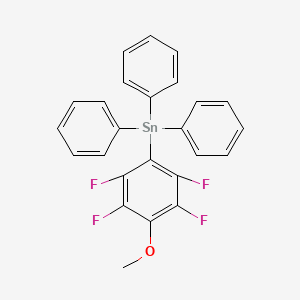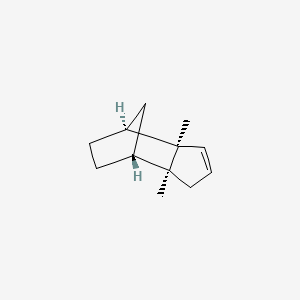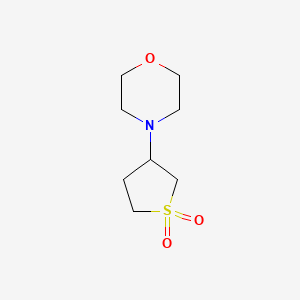
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is a chemical compound with the molecular formula C25H18F4OSn and a molecular weight of 529.105 g/mol . This compound is part of the organotin family, which is known for its applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin typically involves the reaction of triphenyltin chloride with 4-methoxy-2,3,5,6-tetrafluorophenyl lithium or Grignard reagents . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenyltin group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually in dry ether or THF.
Substitution: Various nucleophiles like halides or alkoxides; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce a variety of organotin compounds.
科学的研究の応用
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their integrity and function. The specific molecular targets and pathways involved depend on the context of its use, such as its antimicrobial or catalytic activity.
類似化合物との比較
Similar Compounds
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyllead: Similar structure but contains lead instead of tin.
(2,3,4,5-tetrachlorophenyl)triphenyltin: Contains chlorine atoms instead of fluorine.
(4-Chlorophenyl)triphenyltin: Contains a chlorine atom instead of a methoxy group.
Uniqueness
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is unique due to its combination of methoxy and tetrafluorophenyl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
特性
CAS番号 |
64125-61-7 |
|---|---|
分子式 |
C25H18F4OSn |
分子量 |
529.1 g/mol |
IUPAC名 |
triphenyl-(2,3,5,6-tetrafluoro-4-methoxyphenyl)stannane |
InChI |
InChI=1S/C7H3F4O.3C6H5.Sn/c1-12-7-5(10)3(8)2-4(9)6(7)11;3*1-2-4-6-5-3-1;/h1H3;3*1-5H; |
InChIキー |
YFTXBHRHBBHDHX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1F)F)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)





![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)



